Structural Properties and Molecular Weight of 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic Acid: A Comprehensive Technical Guide
Structural Properties and Molecular Weight of 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic Acid: A Comprehensive Technical Guide
Executive Summary
As the demand for ultra-high-performance polymers and advanced rigid-rod materials accelerates, the role of specialized monomeric building blocks becomes increasingly critical. 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid (CAS: 133440-66-1)[1] stands out as a highly engineered AB-type self-condensing monomer. Primarily utilized in the synthesis of Polybenzoxazole (PBO) architectures, this molecule bypasses the traditional stoichiometric limitations of AA/BB monomer systems[2].
This technical guide provides an in-depth analysis of the molecule's structural properties, the causality behind its polycondensation mechanics, and self-validating experimental protocols for its polymerization and characterization.
Chemical Identity & Quantitative Data
To establish a rigorous foundation for experimental design, the fundamental physicochemical properties of the monomer are summarized below. The molecular weight and formula dictate the stoichiometric calculations required for solvent ratio optimization during polymerization.
| Property | Quantitative Value / Description |
| IUPAC Name | 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid |
| CAS Number | 133440-66-1[1] |
| Molecular Formula | C₁₄H₁₀N₂O₄[3] |
| Molecular Weight | 270.24 g/mol [3] |
| Monomer Classification | AB-Type (Self-condensing)[2] |
| Topological Polar Surface Area | ~105.7 Ų |
| Key Functional Groups | Primary Amine (-NH₂), Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Regulatory / Safety Profile | Requires inert atmosphere handling to prevent amine oxidation[4] |
Structural Elucidation & Causality of Properties
The utility of 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid is entirely dictated by its specific structural geometry. As a Senior Application Scientist, it is crucial to understand why this specific functional group arrangement is chosen over others.
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The 1,3-Benzoxazole Core: This highly conjugated, bicyclic core provides a rigid, coplanar backbone. When polymerized, this rigidity forces the polymer chains into an extended conformation, which is the causal factor behind the nematic liquid crystalline behavior observed in solution and the ultra-high tensile strength of the resulting spun fibers.
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The Ortho-Amino & Hydroxy Groups (Positions 5 & 6): The spatial arrangement of these groups is non-negotiable. The primary amine acts as the initial nucleophile, attacking the carboxylic acid of an adjacent monomer to form an amide bond. The adjacent (ortho) hydroxyl group is required for the subsequent high-temperature cyclodehydration step, which closes the ring to form the new benzoxazole linkage.
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The 4-Benzoic Acid Moiety: Providing the electrophilic carbonyl carbon, this group completes the AB-monomer profile. Because both the nucleophile and electrophile are housed within the exact same molecule, perfect stoichiometric equivalence is inherently guaranteed . According to Carothers' equation, this exact 1:1 functional group ratio is mandatory for achieving the ultra-high molecular weights necessary for high-performance materials[2].
Caption: Causality between molecular structural features and macroscopic polymer properties.
Synthesis & Polymerization Workflows
The conversion of this AB monomer into a high-performance Polybenzoxazole (PBO) polymer requires a highly controlled step-growth polymerization in Polyphosphoric Acid (PPA)[2]. PPA is deliberately chosen because it acts as both a solvent (protonating the heteroatoms to dissolve the rigid backbone) and a powerful dehydrating agent (driving the equilibrium forward by consuming the water byproduct).
Step-by-Step Polycondensation Protocol (Self-Validating)
Step 1: Monomer Deoxygenation
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Action: Load 10.0 g of the monomer into a specialized resin kettle equipped with a high-torque mechanical stirrer. Apply vacuum (≤ 1 Torr) and purge with ultra-high purity Nitrogen (N₂) three times.
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Causality: The ortho-amino-phenol moiety is highly susceptible to thermal oxidation. Oxygen ingress will cause premature chain termination and severe discoloration.
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Validation Checkpoint: The monomer powder must remain pale/yellowish. Any shift to dark brown indicates oxidation; the batch must be aborted.
Step 2: PPA Integration & Homogenization
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Action: Introduce 83% assay PPA to achieve a 10-15 wt% monomer concentration. Heat the mixture gently to 60-100°C for 24 hours under continuous N₂ flow.
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Causality: Low temperatures promote the formation of the poly(hydroxyamide) intermediate without triggering premature ring closure. This keeps the growing chains relatively flexible and soluble, allowing molecular weight to build before the backbone becomes completely rigid.
Step 3: High-Temperature Cyclodehydration
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Action: Add Phosphorus Pentoxide (P₂O₅) to upgrade the PPA assay to ~85%. Ramp the temperature to 180-200°C and maintain for 24-48 hours.
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Causality: P₂O₅ restores the dehydrating power of the PPA, which is depleted by the water generated during the reaction. The high temperature provides the activation energy required for the ortho-hydroxyl group to attack the amide carbonyl, closing the benzoxazole ring[2].
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Validation Checkpoint (Critical): Observe the reaction mixture under cross-polarized light. The protocol is validated to proceed to extrusion only when the solution exhibits strong optical birefringence (opalescence), confirming the successful transition to a nematic liquid crystalline phase characteristic of rigid-rod PBO.
Step 4: Coagulation and Recovery
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Action: Extrude the highly viscous, hot polymer solution (dope) through a spinneret into a coagulation bath of cold distilled water or methanol. Wash the resulting fibers via Soxhlet extraction with water for 72 hours to remove residual phosphoric acid.
Caption: Workflow for AB-monomer polycondensation into PBO fibers.
Analytical Characterization Protocol
To ensure the structural integrity of both the starting monomer and the synthesized polymer, the following self-validating analytical workflow must be strictly adhered to:
Monomer Validation (Pre-Polymerization)
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HPLC/MS: Dissolve a 1 mg sample in LC-MS grade Methanol. Run through a C18 reverse-phase column.
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Validation: A single sharp peak must be observed with an extracted ion chromatogram (EIC) showing an [M+H]⁺ mass of 271.24 m/z (correlating to the 270.24 g/mol exact mass)[3]. Purity must exceed 99.5% to prevent stoichiometric imbalance.
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Polymer Validation (Post-Polymerization)
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FTIR Spectroscopy (ATR Mode): Analyze the dried polymer fiber.
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Validation: The protocol is deemed successful if the broad amide carbonyl stretch (~1650 cm⁻¹) is completely absent, replaced by strong absorption bands at 1050 cm⁻¹ and 1240 cm⁻¹ (characteristic of the C-O-C and C=N stretching in the newly formed benzoxazole rings).
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Intrinsic Viscosity [η]: Dissolve the polymer in methanesulfonic acid (MSA) at 30°C.
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Validation: A successful high-molecular-weight rigid-rod polymer will yield an intrinsic viscosity of >15 dL/g. Values below 5 dL/g indicate premature chain termination (likely due to monomer oxidation or insufficient P₂O₅).
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